"Methyl 3,3-dimethylpent-4-enoate" synthesis and properties
"Methyl 3,3-dimethylpent-4-enoate" synthesis and properties
An In-Depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate: Synthesis, Properties, and Applications
Introduction
Methyl 3,3-dimethylpent-4-enoate, with the CAS Number 63721-05-1, is a valuable organic compound characterized by a methyl ester functional group and a vinyl group attached to a quaternary carbon center.[1][2] This unique structural arrangement makes it a significant intermediate in the synthesis of more complex molecules, particularly in the production of pyrethroid insecticides and in specialized academic research.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, tailored for researchers and professionals in organic chemistry and drug development.
Core Synthetic Methodologies
The industrial and laboratory-scale synthesis of Methyl 3,3-dimethylpent-4-enoate is primarily achieved through a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. Alternative methods, such as direct esterification, are also employed.
Claisen Rearrangement of Allylic Alcohols
The most prominent synthetic route involves the reaction of an allylic alcohol with an orthoester, typically trimethyl orthoacetate, in the presence of an acid catalyst. This pathway is valued for its efficiency and atom economy.
Mechanism and Rationale: The reaction proceeds via an acid-catalyzed Johnson-Claisen rearrangement. The key starting materials are either 2-methyl-3-buten-2-ol or 3-methyl-2-buten-1-ol (prenol).
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Ketene Acetal Formation: The acid catalyst protonates the orthoester, facilitating the reaction with the allylic alcohol to form a mixed ketene acetal intermediate. Methanol is eliminated in this step.
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[4][4]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally driven[4][4]-sigmatropic rearrangement. This is the core Claisen rearrangement step, where a C-O bond is broken and a C-C bond is formed, establishing the characteristic quaternary carbon center of the target molecule.
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Product Formation: The rearranged intermediate is the final product, Methyl 3,3-dimethylpent-4-enoate.
The choice of an acid catalyst, such as phosphoric acid, p-toluenesulfonic acid, or propionic acid, is critical for facilitating the initial ketene acetal formation without promoting unwanted side reactions.[3] A significant innovation in this process is the use of reactive distillation, where the methanol byproduct is continuously removed from the reaction mixture, driving the equilibrium towards the product and improving the overall yield.[3]
Diagram of the Primary Synthetic Pathway (Johnson-Claisen Rearrangement)
Caption: Johnson-Claisen rearrangement for the synthesis of Methyl 3,3-dimethylpent-4-enoate.
Experimental Protocol: Synthesis via Reactive Distillation
The following protocol is adapted from a patented industrial method, highlighting the efficiency of combining the reaction and purification steps.[3]
Materials:
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2-methyl-3-buten-2-ol
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Trimethyl orthoacetate
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Phosphoric acid (catalyst)
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Stirring reactor connected to a rectifying tower
Procedure:
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Charging the Reactor: Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate. A typical mass ratio is 1:1.2 to 1:2.0.[3]
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Catalyst Addition: Add the phosphoric acid catalyst, with a dosage of 0.5-5% of the total mass of the reactants.[3]
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Reaction Conditions: Heat the mixture to a reaction temperature of 160-200°C under a pressure of 0.5-1.5 MPa.[3]
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Reactive Distillation: Maintain the reaction for 10-30 hours. During this time, the methanol generated as a byproduct is continuously separated from the reaction mixture through the rectifying tower.[3] This step is crucial for maximizing the product yield by shifting the reaction equilibrium.
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Workup and Purification: After the reaction is complete, cool the mixture. The crude product is then purified by distillation to isolate Methyl 3,3-dimethylpent-4-enoate. Yields using this method can be significantly high.[3]
Direct Esterification
An alternative, more classical approach is the direct esterification of 3,3-dimethylpent-4-enoic acid with methanol.[1]
Mechanism and Rationale: This is a standard Fischer esterification reaction. The carboxylic acid (3,3-dimethylpent-4-enoic acid) is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A water molecule is subsequently eliminated to form the ester. While straightforward, this method's overall efficiency depends on the prior availability and synthesis of the corresponding carboxylic acid.
Physicochemical and Spectroscopic Properties
Methyl 3,3-dimethylpent-4-enoate is a colorless to pale yellow liquid with a mild, fruity, ester-like odor.[1] It has limited solubility in water but is miscible with common organic solvents like ethanol and ether.[1]
Table of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 63721-05-1 | [2][6] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 59°C at 33 mmHg | [7] |
| Flash Point | 41°C | [7][8] |
| Specific Gravity | ~0.91 (20/20°C) | [7] |
| Refractive Index | ~1.42 | [7] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [9] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the structure and purity of Methyl 3,3-dimethylpent-4-enoate.
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule. Key expected resonances include a singlet for the methoxy (–OCH₃) protons, a singlet for the two geminal methyl (–C(CH₃)₂) protons, a singlet for the methylene (–CH₂–) protons adjacent to the ester, and a characteristic set of signals in the vinyl region for the –CH=CH₂ group.[4]
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IR Spectroscopy: The infrared spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong peak is expected around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester.[2] Absorptions related to the C=C double bond of the vinyl group are also present.[2]
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Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 142.20 g/mol .[2]
Applications and Chemical Reactivity
The utility of Methyl 3,3-dimethylpent-4-enoate stems from the reactivity of its two primary functional groups: the terminal alkene and the methyl ester.
Key Applications
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Intermediate in Organic Synthesis: It is a crucial building block in multi-step syntheses. Its structure is particularly important for producing certain pyrethroid insecticides.[3]
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Versatile Chemical Reactant: The terminal alkene makes it a suitable substrate for a variety of important reactions, including:
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Fragrance and Flavoring Industry: Due to its pleasant, fruity aroma and moderate volatility, it has found applications as a fragrance component in perfumes and scented products, and as a flavoring agent.[1]
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Precursor in Pharmaceutical Research: Ester functionalities are common in drug molecules and can serve as protecting groups or synthetic precursors for more complex bioactive compounds.[1] The unique dimethylpentenoate scaffold could be explored in the design of novel therapeutic agents.
Diagram of Application and Reactivity Pathways
Caption: Key applications and reaction pathways for Methyl 3,3-dimethylpent-4-enoate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 3,3-dimethylpent-4-enoate is classified as a flammable liquid and vapor (H226).[2][8] Therefore, it should be kept away from heat, sparks, open flames, and other ignition sources.[8] Standard laboratory safety precautions, including the use of protective gloves, clothing, and eye protection, are recommended.[8] Prolonged skin contact may cause mild irritation, and inhalation of vapors could lead to respiratory discomfort.[1] Store in a cool, well-ventilated place in a tightly closed container.[8][9]
Conclusion
Methyl 3,3-dimethylpent-4-enoate is a synthetically valuable ester with a distinct molecular architecture. The Johnson-Claisen rearrangement provides an efficient and industrially scalable route to its production. Its utility as a versatile intermediate in organic synthesis, particularly for agrochemicals and as a substrate in modern catalytic reactions, underscores its importance. Further exploration of its reactivity could open new avenues in materials science and drug discovery, making it a compound of continued interest for the scientific community.
References
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Pharmaffiliates. (n.d.). Methyl 3,3-dimethylpent-4-enoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,3-dimethyl-4-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
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PubChem. (n.d.). 3,3-Dimethylpent-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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